3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
Scientific Research Applications
Nucleophilic Aromatic Substitution
Research by Pietra and Vitali (1972) delves into the nucleophilic aromatic substitution of the nitro group, a reaction fundamental in organic chemistry and the synthesis of various compounds, including pharmaceuticals. The study emphasizes the mechanistic aspects and potential applications in developing new synthetic pathways for complex molecules (Pietra & Vitali, 1972).
Environmental Impact and Stability of Nitro-Compounds
Barchańska et al. (2019) investigate the degradation processes of nitisinone, a compound containing a nitro-trifluoromethyl group, similar to the chemical structure of interest. This study provides insights into the environmental stability and degradation pathways of such compounds, essential for assessing their ecological footprint and designing environmentally benign alternatives (Barchańska et al., 2019).
Biological Effects of Piperidine Derivatives
Research on piperidine derivatives, such as those explored by Domino (1964), sheds light on the diverse pharmacological spectrum of these compounds. Although your request excludes drug-related information, understanding the biological interactions and mechanisms of action of piperidine derivatives can inform non-pharmacological research, such as their roles in biological systems and potential as biochemical tools (Domino, 1964).
Piperazine Derivatives in Therapeutic Applications
A patent review by Rathi et al. (2016) highlights the therapeutic applications of piperazine derivatives, underscoring the versatility of the piperazine ring in medicinal chemistry. This review, while focused on therapeutic uses, illustrates the broad utility of piperazine and its derivatives in developing various bioactive compounds, potentially applicable in research contexts beyond direct pharmaceutical applications (Rathi et al., 2016).
properties
IUPAC Name |
3-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3.ClH/c15-14(16,17)11-3-4-13(12(8-11)19(20)21)22-7-5-10-2-1-6-18-9-10;/h3-4,8,10,18H,1-2,5-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWCFVXJILKZTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride | |
CAS RN |
1219967-40-4 | |
Record name | Piperidine, 3-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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